Morpholine, 4-(3,4,5-triallyloxybenzoyl)
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Overview
Description
Morpholine, 4-(3,4,5-triallyloxybenzoyl) is an organic compound that features a morpholine ring substituted with a 3,4,5-triallyloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4,5-triallyloxybenzoyl) typically involves the reaction of morpholine with 3,4,5-triallyloxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3,4,5-triallyloxybenzoyl) can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at 0°C to room temperature.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at room temperature.
Major Products
Oxidation: Formation of epoxides from the allyloxy groups.
Reduction: Formation of 4-(3,4,5-triallyloxybenzyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholine, 4-(3,4,5-triallyloxybenzoyl) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3,4,5-triallyloxybenzoyl) involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the morpholine ring, which can participate in nucleophilic substitution reactions. Additionally, the allyloxy groups can undergo oxidation to form reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(3,4,5-tripropoxybenzoyl)
- Morpholine, 4-(3,4,5-trimethoxybenzoyl)
- Morpholine, 4-(3,4,5-trifluoromethoxybenzoyl)
Uniqueness
Morpholine, 4-(3,4,5-triallyloxybenzoyl) is unique due to the presence of allyloxy groups, which provide additional reactivity compared to other similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
64038-92-2 |
---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
morpholin-4-yl-[3,4,5-tris(prop-2-enoxy)phenyl]methanone |
InChI |
InChI=1S/C20H25NO5/c1-4-9-24-17-14-16(20(22)21-7-12-23-13-8-21)15-18(25-10-5-2)19(17)26-11-6-3/h4-6,14-15H,1-3,7-13H2 |
InChI Key |
DWYPPQMSNPLNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=CC(=C1OCC=C)OCC=C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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